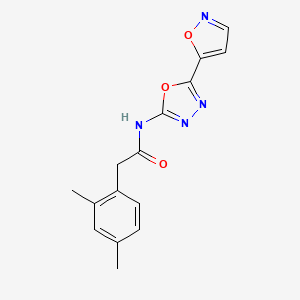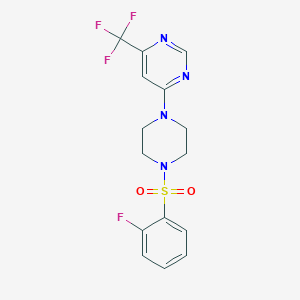
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a trifluoromethyl-substituted pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylsulfonyl chloride with piperazine under basic conditions, such as in the presence of a base like triethylamine.
Coupling with Pyrimidine Derivative: The piperazine intermediate is then coupled with a pyrimidine derivative that contains a trifluoromethyl group. This step often requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product isolation. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine ring.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the breakdown of the sulfonyl or piperazine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperazine or pyrimidine rings, while oxidation or reduction can modify the sulfonyl group.
科学研究应用
Chemistry
In chemistry, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its efficacy, bioavailability, and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to these similar compounds, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-7-5-22(6-8-23)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZPPUPAIMXIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
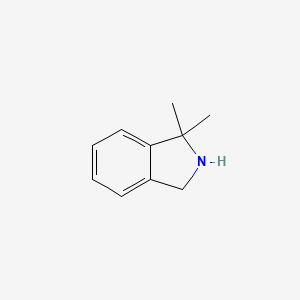
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)
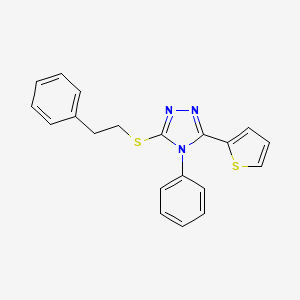
![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
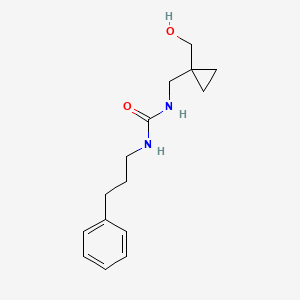
![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)
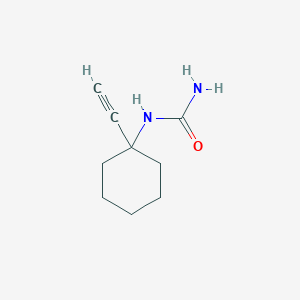
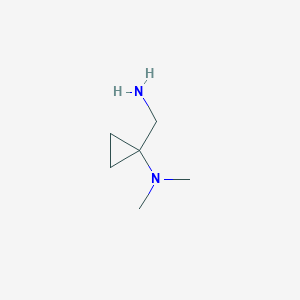
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)
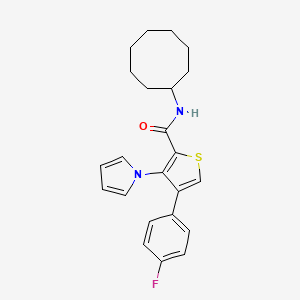
![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2579531.png)
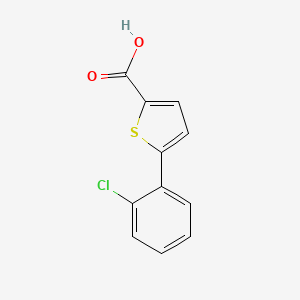
![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)
